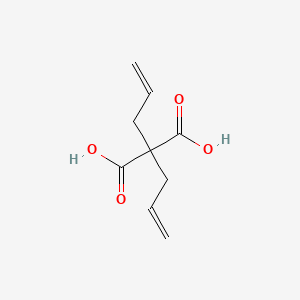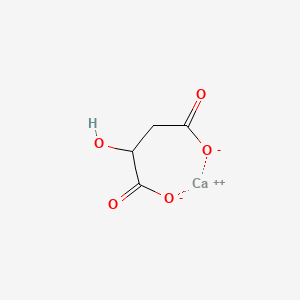
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine is a synthetic derivative of L-tyrosine, a naturally occurring amino acid. This compound is characterized by the presence of chlorine and iodine atoms attached to the phenyl ring of the tyrosine molecule. It has a molecular formula of C15H12ClI2NO4 and a molecular weight of 559.52 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine typically involves the iodination and chlorination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then selectively iodinated using iodine and an oxidizing agent such as iodic acid. Following iodination, the protected intermediate is subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Finally, the protecting groups are removed to yield the desired compound .
Industrial Production Methods
Industrial production of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated and dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学研究应用
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein function due to its structural similarity to L-tyrosine.
Medicine: Investigated for its potential therapeutic applications, including its role in thyroid hormone analogs and radiopharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine involves its interaction with various molecular targets and pathways. Due to its structural similarity to L-tyrosine, it can be incorporated into proteins and enzymes, potentially altering their function. The presence of chlorine and iodine atoms may also influence its reactivity and binding affinity to specific targets, such as thyroid hormone receptors .
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid without chlorine and iodine substitutions.
3,5-Diiodo-L-tyrosine: L-tyrosine with only iodine substitutions.
3-Chloro-L-tyrosine: L-tyrosine with only chlorine substitution
Uniqueness
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which can significantly alter its chemical and biological properties compared to its analogs.
属性
CAS 编号 |
4299-63-2 |
|---|---|
分子式 |
C₁₅H₁₂ClI₂NO₄ |
分子量 |
559.52 |
同义词 |
L-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]-Alanine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)
